molecular formula C22H19NO4 B5248412 N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-methoxyphenyl)acetamide

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-methoxyphenyl)acetamide

Cat. No.: B5248412
M. Wt: 361.4 g/mol
InChI Key: GIGBUNGVSKOAIP-UHFFFAOYSA-N
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Description

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-methoxyphenyl)acetamide is an organic compound that belongs to the class of dibenzofurans Dibenzofurans are heterocyclic compounds containing a furan ring fused to two benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-methoxyphenyl)acetamide typically involves the following steps:

    Formation of the dibenzofuran core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of methoxy groups: Methoxylation can be performed using methanol and a suitable catalyst, such as sulfuric acid or a Lewis acid.

    Acetamide formation: The acetamide moiety can be introduced through the reaction of the dibenzofuran derivative with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form hydroxyl or carbonyl derivatives.

    Reduction: The acetamide moiety can be reduced to an amine under hydrogenation conditions.

    Substitution: Electrophilic aromatic substitution can occur at the benzene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-methoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-methoxyphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The methoxy and acetamide groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyphenyl)-2-(2-methoxyphenyl)acetamide
  • N-(2-methoxyphenyl)-2-(2-hydroxyphenyl)acetamide
  • N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-hydroxyphenyl)acetamide

Uniqueness

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-methoxyphenyl)acetamide is unique due to the presence of both methoxy groups and the dibenzofuran core, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-methoxydibenzofuran-3-yl)-2-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4/c1-25-18-9-5-3-7-14(18)11-22(24)23-17-13-20-16(12-21(17)26-2)15-8-4-6-10-19(15)27-20/h3-10,12-13H,11H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGBUNGVSKOAIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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